Anti-Infective Agents; Anti-Infective Agents, Urinary; Antimalarials
Co-trimoxazole has been used in the treatment of gonorrhea caused by penicillinase-producing Neisseria gonorrhoeae. Although other anti-infective agents are generally recommended by the US Centers for Disease Control and many clinicians for the treatment of urogenital or anorectal infections caused by penicillinase-producing Neisseria gonorrhoeae, co-trimoxazole may be effective for the treatment of pharyngeal infections caused by penicillinase-producing Neisseria gonorrhoeae Although clinical experience is limited, oral co-trimoxazole may also be effective as an alternative to currently recommended regimens for the treatment of acute sexually transmitted epididymitis caused by penicillinase-producing Neisseria gonorrhoeae.
Trimethoprim/sulfamethoxazole is an alternative to tetracycline in cholera. This combination is recommended in isosporiasis (Isospora belli).
Trimethoprim/sulfamethoxazole may be useful in serious infections, including meningitis, osteomyelitis, bacteremia, and endocarditis, caused by susceptible gram-negative bacteria when other antibacterial agents are ineffective or not tolerated. Of particular note, gram-negative bacillary meningitis caused by organisms only moderately susceptible to third generation cephalosporins (eg, Enterobacter cloacae, Serratia marcescens) or resistant to these antibiotics (Acinetobacter, Pseudomonas cepacia) may be candidates for trimethoprim/sulfamethoxazole therapy if the organisms are susceptible. This combination may be an effective alternative to ampicillin (or penicillin G) with or without an aminoglycoside for the treatment of meningitis and bacteremia caused by Listeria monocytogenes. Trimethoprim/sulfamethoxazole may be useful for the treatment of infective endocarditis caused by Coxiella burnetii. In a double-blind, randomized, prospective study, intravenous trimethoprim/sulfamethoxazole (640 mg/3200 mg daily) was shown to be as effective as vancomycin in the treatment of serious methicillin-resistant Staphylococcus aureus infections, including bacteremias, endocarditis, septic arthritis, and osteomyelitis. The details of this study have not been published, however, and some consultants expressed concern about the use of trimethoprim/sulfamethoxazole in deep-seated staphylococcal infections (eg, endocarditis) because this combination may only be bacteriostatic against this organism. Currently, each of these indications is considered investigational.
Trimethoprim/sulfamethoxazole or ciprofloxacin is the therapy of choice for acute and chronic prostatitis. Chronic prostatitis requires a prolonged course of therapy ... Trimethoprim alone and possibly carbenicillin indanyl are other alternatives for chronic prostatitis.
Trimethoprim-sulfamethoxazole is effective for acute exacerbations of chronic bronchitis. Administration ... of sulfamethoxazole plus ... trimethoprim twice a day appears to be effective in decreasing fever, purulence and volume of sputum, and sputum bacterial count. The microorganisms involved were Haemophilus influenzae and Streptococcus pneumoniae.
Treatment of uncomplicated lower urinary tract infections with trimethoprim-sulfamethoxazole is often highly effective, even when the infecting agent is resistant to the sulfonamides alone. A dose of ... sulfamethoxazole plus ... trimethoprim every 12 hours for 10 days produces cure in the vast majority of cases.
Combined actions of the 2 agents result in a synergistic action against many microorganisms. Is active against many gram-positive and gram-negative bacteria as well as certain other organisms. Indications include urinary tract infections, acute otitis media, acute exacerbations of chronic bronchitis, shigellosis, Pneumocystis carinii pneumonitis, and the treatment of travelers' diarrhea in adults due to susceptible strains of enterotoxigenic Escherichia coli. Is also useful in a number of other infections including prostatic infections.
Sulfamethoxazole and trimethoprim combination is indicated in the treatment of urinary tract infections caused by Escherichia coli, Klebsiella species, Enterobacter species, Proteus mirabilis, Proteus vulgaris, and Morganella mortanii.
Sulfamethoxazole and trimethoprim is not indicated for prophylaxis or prolonged therapy in otitis media ... /and/ should not be used in the treatment of Group A beta-hemolytic streptococcal tonsillopharyngitis since it may not eradicate streptococci and therefore may not prevent sequelae such as rheumatic fever.
Sulfamethoxazole and trimethoprim combination is indicated in adults in the treatment of acute exacerbations of chronic bronchitis caused by Haemophilus influenzae or Streptococcus pneumoniae.
Sulfamethoxazole and trimethoprim combination is indicated in the treatment of enterocolitis caused by Shigella flexneri and Shigella sonnei.
Sulfamethoxazole and trimethoprim combination is indicated in children in the treatment of acute otitis media caused by Haemophilus influenzae or Streptococcus pneumoniae.
Sulfamethoxazole and trimethoprim combination is indicated as a primary agent in the treatment of Pneumocystis carinii pneumonia in immuno-compromised patients, including patients with acquired immuno-deficiency syndrome.
The clinical efficacy and safety of TMP-SMX was compared with pentamidine in the therapy of Pneumocystis carinii pneumonia in patients with AIDS. TMP-SMX (TMP, 20 mg/kg/day plus SMX, 100 mg/kg/day) was compared with pentamidine (4 mg/kg/day), both administered intravenously for 21 days in a prospective randomized treatment trial of 163 patients diagnosed with Pneumocystis carinii pneumonia between November 1984 and May 1988. Ninety two evaluable patients received TMP-SMX as initial therapy; 68 received pentamidine. Failure to complete therapy was common. Of those receiving TMP-SMX, 39 (42%) required change in therapy because of failure to respond, and an additional 31 (34%) because of drug toxicity. This compared with 27 (40%; p =0.733) and 17 (25%; p = 0.235), respectively, in the pentamidine-treated group. The overall survival rates were similar in the two groups, 62 out of 92 (67%) initially administered TMP-SMX versus 50 out of 68 (74%) initially administered pentamidine (p = 0.402). The survival rates for patients requiring a change in therapy because of failure to respond was 46% (18 out of 39) fo the TMP-SMX group compared with 56% (15 out of 27) for the pentamidine group. When a change in therapy was made because of toxicity, survival rates were 97% (30 out of 31) for those receiving TMP-SMX versus 94% (16 out of 17) for those receiving pentamidine. TMP-SMX and pentamidine are of equivalent efficacy as initial therapies for Pneumocystis carinii pneumonia in patients with AIDS.
The important role of chemoprophylaxis for the prevention of Pneumocystis carinii pneumonia in human immunodeficiency virus type 1 (HIV)-infected patients is undisputed. The most cost-effective regimen, however, is unknown. Low-dose, intermittent therapy with the combination of trimethoprim and sulfamethoxazole used to prevent Pneumocystis carinii pneumonia in HIV-infected patients was reviewed. During a total of 202 months of primary prophylaxis in 32 patients and 319 months of secondary prophylaxis in 35 patients, Pneumocystis carinii pneumonia was diagnosed only once. More than 80% of patients were receiving zidovudine concomitantly. Adverse reactions to trimethoprim-sulfamethoxazole occurred in 31% and 52% of those receiving primary or secondary prophylaxis, respectively. When those patients who were considered ineligible to receive trimethoprim-sulfamethoxazole prophylaxis (principally based on a prior adverse drug reaction) are also factored in, then approximately 50% of HIV-infected patients are candidates for long-term trimethoprim-sulfamethoxazole prophylaxis. The projected cost savings of this prophylaxis regimen, compared with those currently recommended by the US Public Health Service, are enormous.
Twice daily trimethoprim-sulfamethoxazole has been shown to be effective in the treatment of acute otitis media except that caused by group A beta-streptococci.
Antimicrobial drugs that can be taken orally are needed for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome (AIDS). Preliminary data indicate that dapsone with trimethoprim may be an effective alternative to trimethoprim-sulfamethoxazole, which is frequently toxic. In a double-blind trial, 60 patients with AIDS and mild to moderately severe first episodes of Pneumocystis carinii pneumonia (partial pressure of oxygen in arterial blood, greater than 60 mm Hg while breathing room air) were randomly assigned to 21 days of treatment with either trimethoprim-sulfamethoxazole (20 and 100 mg/kg of body wt per day, respectively) or trimethoprim-dapsone (20 mg/kg per day and 100 mg/day). In patients with AIDS, oral therapy with trimethoprim-sulfamethoxazole and with trimethoprim-dapsone are equally effective for mild to moderate first episodes of Pneumocystis carinii pneumonia, but with trimethoprim-dapsone there are fewer serious adverse reactions than with trimethoprim-sulfamethoxazole.
In a prospective study of low-dose antibacterial prophylaxis of childhood urinary tract infection, co-trimoxazole and trimethoprim have been compared for efficacy in preventing urinary tract infection, for their effect on the rectal flora and for secular selection of trimethoprim-resistant organisms. Between 1979 and 1986 334 children who had proven infection of an unobstructed urinary tract complied in a regimen of low-dose prophylaxis together with measures to eliminate residual urine for at least 6 months. Of these children, 167 had vesico-ureteric reflux and 27 had renal scarring. There was no difference between the two drugs in compliance, which was very good, or in the occurrence of side-effects, which were minimal. Recurrence rates of further infection were 1 per 22 child yr for the 226 children receiving cotrimoxazole and 1 per 18 child yr for the 108 receiving trimethoprim. All but one of these urinary pathogens were resistant to trimethoprim and reinfection of the urinary tract generally occurred following lapses in attention to complete bladder emptying. Neither a secular increase in recurrent infections during this period, nor a significant change in the proportions of trimethoprim-resistant fecal coliform organisms, was observed. Trimethoprim and co-trimoxazole appeared to be equally effective prophylactic agents.
Cyclophosphamide has proved to be the most effective therapy for Wegener's granulomatosis, but mortality remains high at many medical centers, and the necessity for giving this toxic agent for many years to prevent relapses remains a major problem. Successful treatment of this disease with sulfamethoxazole-trimethoprim has been reported and experience in a series of ten patients confirms its effectiveness. Nine patients are in remission, and the condition of one patient improved. Relapses occurred in four patients after intervals of remission ranging from four to 30 months, but responded to increased doses of trimethoprim in two patients, while two patients required resumption of therapy with cytotoxic agents. Although the effects of sulfamethoxazole-trimethoprim are suppressive rather than curative, its use represents a major advance in treatment of Wegener's granulomatosis, permitting successful treatment of many patients without high toxic doses of cyclophosphamide and prednisone.
TMP-SMZ has traditionally been employed as an oral formulation for infections in ambulatory pediatric patients. However, therapeutic concn of trimethoprim and sulfamethoxazole in serum and CSF are more consistently attained after intravenous administration. Serum half-life increases with the age of the child, and few significant toxic effects are observed with intravenous administration. Either the necessity to optimize bioavailability because of the underlying seriousness of disease or a desire to avoid other drugs that may be responsible for adverse reactions or hypersensitivity should direct the clinician to administer an intravenous preparation. Serious pediatric infections that might warrant the consideration of intravenous TMP-SMZ include shigellosis, salmonellosis, typhoid fever, nocardiosis, gram-negative bacillary septicemia or meningitis, and infections due to Pneumocystis carinii and malarial parasites. Infections due to Listeria will respond to TMP-SMZ, and infections due to Citrobacter diversus, Acinetobacter species, Pseudomonas cepacia, and Flavobacterium meningosepticum are especially susceptible to TMP-SMZ.
Chancroid is linked to the spread of human immunodeficiency virus type 1 (HIV-1) in East Africa. Effective, easily administered therapy is a priority for the control of Haemophilus ducreyi. The efficacy of a single oral dose of fleroxacin, 400 mg, was compared to a 3 day oral course of TMP-SMZ, 160/800 mg, twice daily for the treatment of chancroid in 98 HIV-1-seronegative men in Nairobi, Kenya. No differences were noted between the two groups with respect to demographic characteristics, sexual behavior, and clinical characteristics. Culture-proven failure occurred in 1 (3%) of 36 fleroxacin-treated patients and in 11 (30%) of 37 TMP-SMZ treated patients (p = 0.005). Fleroxacin, as a single oral dose, is an effective treatment for culture proven chancroid in patients who are HIV-1 seronegative. TMP-SMZ is no longer predictably effective due to the recent emergence of resistance to both sulfonamides and to trimethoprim.
The outpatient management of patients infected with human immunodeficiency syndrome is reviewed. Patients with CD4+ cell counts of greater than 5X10+8/l (500/cu mm) require no specific intervention except vaccination against influenza, pneumococcus, and possibly hepatitis B. They should have a follow-up examination every 3 to 6 mo. Because of its success in preventing the progression of the disease, zidovudine, 100 mg five times per day, is recommended for patients with CD4+ cell counts of less than 5X10+8/l (500/cu mm). During this stage of the disease, a patient should be seen every 1 to 3 mo and monitored for drug toxicity and disease progression. Patients with CD4+ counts of less than 2X10+8/l (200/cu mm) are at high risk of developing Pneumocystis carinii pneumonia. Prophylaxis with oral trimethoprim-sulfamethoxazole (one double-strength tablet three times weekly) or dapsone (100 mg three times weekly) is recommended. Treatment costs for the patient with CD4+ cells less than 5X10+8/l (500/cu mm) are at least $3000 per year.
Pneumocystis carinii pneumonia is a major cause of morbidity and the leading cause of death in patients with the acquired immunodeficiency syndrome. The prevention of the occurrence and recurrence of Pneumocystis carinii pneumonia is a cornerstone in the treatment of patients infected with the human immunodeficiency virus. There are few studies comparing Pneumocystis carinii pneumonia prophylactic regimens. The efficacy of three regimens for prophylaxis against Pneumocystis carinii pneumonia was assessed in a retrospective chart review of 211 human immunodeficiency virus infected patients at risk for the disease. Over the course of the 2 yr study period, 133 patients were prescribed trimethoprim-sulfamethoxazole (one double-strength tablet twice a day, thrice weekly) for a mean of 7.4 mo (range, 1 to 25 mo). Seventy-seven patients received dapsone (50 mg daily) for a mean of 5.7 mo (range, 1 to 23 mo), and 125 patients received aerosolized pentamidine (300 mg via nebulizer once monthly) for a mean of 9.3 mo (range, 1 to 21 mo). The majority of patients (62%) received primary prophylaxis; 38% had one or more previous episodes of Pneumocystis carinii pneumonia; and 73% were receiving concomitant antiretroviral therapy. Pneumocystis carinii pneumonia did not develop in any patient receiving trimethoprim-sulfamethoxazole in 981 patient-months. Five patients receiving dapsone for 437 patient-months and 17 patients receiving aerosolized pentamidine for 1166 patient-months developed Pneumocystis carinii pneumonia. Fifty six percent of the trimethoprim-sulfamethoxazole group and 55% of the dapsone group changed drug due to adverse reactions, while only 2% in the aerosolized pentamidine group required drug change. It was concluded that despite its adverse reaction profile, trimethoprim-sulfamethoxazole is the most effective agent to prevent the occurrence and recurrence of Pneumocystis carinii pneumonia.
The results of a retrospective chart review of 233 patients with acquired immunodeficiency syndrome AIDS who received either co-trimoxazole sulfamethoxazole, combination, trimethoprim or pentamidine prophylaxis for Pneumocystis carinii pneumonia and the occurrence of cerebral toxoplasmosis, are presented. Toxoplasma antibodies were detected in 54 23.2% patients, and 11 4.7% were diagnosed as having cerebral toxoplasmosis. At the time of diagnosis 6 patients were receiving pentamidine, 2 had refused medication, and 3 were new presentations of HIV-related disease. None of those receiving co-trimoxazole had cerebral toxoplasmosis. It was concluded that co-trimoxazole alone may be an effective prophylactic agent against cerebral toxoplasmosis as well as Pneumocystis carinii pneumonia.